beta-D-Glucosamine
Overview
Description
Beta-D-Glucosamine is an amino sugar derived from glucose, where one hydroxyl group is replaced by an amino group. It is a fundamental building block in the biosynthesis of glycosylated proteins and lipids. This compound is a key component of chitin and chitosan, which are found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine can be synthesized through the hydrolysis of chitin, which is obtained from the exoskeletons of crustaceans such as shrimp and crabs. The hydrolysis process typically involves the use of strong acids like hydrochloric acid at elevated temperatures . Enzymatic methods using chitinolytic enzymes such as chitinases and glucosaminidases are also employed to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the chemical extraction of chitin from marine or fungal sources using strong acids. The extracted chitin is then hydrolyzed to yield this compound . Another method involves the fermentation of glucose using engineered microorganisms to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucosamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce glucosaminic acid.
Reduction: It can be reduced to form glucosaminitol.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acetic anhydride is used for acetylation to form N-acetyl-beta-D-glucosamine.
Major Products:
Glucosaminic acid: from oxidation.
Glucosaminitol: from reduction.
N-acetyl-beta-D-glucosamine: from acetylation.
Scientific Research Applications
Beta-D-Glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various glycosylated compounds.
Biology: this compound is a key component in the study of glycoproteins and glycolipids.
Mechanism of Action
Beta-D-Glucosamine exerts its effects by serving as a substrate for the biosynthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It helps maintain the structural integrity of cartilage by promoting the synthesis of these macromolecules. This compound also exhibits anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B, a key regulator of inflammation .
Comparison with Similar Compounds
N-acetyl-beta-D-glucosamine: A derivative of beta-D-Glucosamine with an acetyl group attached to the amino group.
Chitosan: A deacetylated derivative of chitin, composed of this compound units.
Comparison:
This compound vs. N-acetyl-beta-D-glucosamine: While both compounds share a similar structure, N-acetyl-beta-D-glucosamine has an acetyl group that enhances its stability and reduces its reactivity compared to this compound.
This compound vs. Chitosan: Chitosan is a polymer composed of this compound units and exhibits different physical properties, such as solubility and biocompatibility, making it suitable for applications in drug delivery and tissue engineering.
This compound stands out due to its fundamental role in the biosynthesis of glycosylated compounds and its wide range of applications in various fields.
Properties
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-IVMDWMLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha and beta forms are solids; [Merck Index], Solid | |
Record name | Glucosamine | |
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URL | https://haz-map.com/Agents/14412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Glucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
330 mg/mL | |
Record name | Glucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000009 [mmHg] | |
Record name | Glucosamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions. | |
Record name | Glucosamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01296 | |
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Record name | GLUCOSAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
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CAS No. |
3416-24-8 | |
Record name | Glucosamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01296 | |
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Record name | D-Glucose, 2-amino-2-deoxy- | |
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Record name | Glucosamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |
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Record name | GLUCOSAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 °C | |
Record name | Glucosamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLUCOSAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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